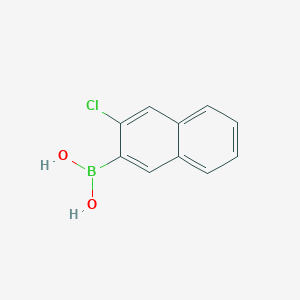

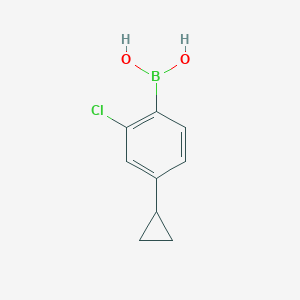

(3-Chloronaphthalen-2-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-Chloronaphthalen-2-yl)boronic acid” is a type of boronic acid . Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Synthesis Analysis

Boronic acids can be synthesized using various methods. One common method involves the addition of organometallic reagents to boranes . Another method involves the reaction of triarylboranes with a ligand . In the case of “this compound”, specific synthesis methods are not mentioned in the retrieved papers.Molecular Structure Analysis

The molecular formula of “this compound” is C10H8BClO2. Boronic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids . From a structural point of view, it has been shown that borinic acids can exist as a monomer, dimer (anhydride R 2 BOBR 2 ), or cyclic trimer ([R 2 BOH] 3 ), in solution or the solid state, depending on the substitution pattern of the R group .Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 414.8±47.0 °C . The molecular weight is 206.43.Wissenschaftliche Forschungsanwendungen

Nonlinear Optical and Electrochemical Properties : Boron(III) subphthalocyanines (SubPcs) have been synthesized using derivatives of phthalonitrile in 1-chloronaphthalene. These SubPcs exhibit notable nonlinear optical properties and are studied for their electrochemical applications (Rey et al., 1998).

Decarboxylative Borylation in Drug Synthesis : A nickel-catalyzed process is used for decarboxylative borylation, replacing carboxylic acids with boronic acids and esters. This method is significant in drug discovery, as boronic acids can be used as a bioisostere to improve drug potency or pharmacokinetic profiles (Li et al., 2017).

Ion-Selective Sensors : Chloronaphthalene is used as a plasticizer in the development of iron(III)-selective sensors. Such sensors show potential in various fields, including environmental monitoring and industrial processes (Gupta et al., 2007).

Metal-free Photoinduced C-H Borylation : A method for metal-free photoinduced C-H borylation of alkanes is presented. This process, which involves the use of a diboron reagent, showcases an alternative to traditional precious-metal catalysts, thus having implications in organic synthesis and materials science (Shu et al., 2020).

Antibacterial Photosensitizing Properties : Subphthalocyanine derivatives synthesized in 1-chloronaphthalene have been studied for their antibacterial photosensitizing properties, showing effectiveness against Gram-negative bacteria like Escherichia coli. This research has potential applications in medical microbiology and photodynamic therapy (Spesia & Durantini, 2008).

Enantioselective Aza-Michael Additions : Boronic acid catalysis is employed for the enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals. This process, utilizing 3-borono-BINOL as a catalyst, is significant in organic chemistry and drug development (Hashimoto et al., 2015).

Single-boron Complexes in Porphyrins : The insertion of boron(III) into N-confused and N-fused porphyrins is investigated. This study provides insights into the molecular and electronic structures of these complexes, relevant for applications in materials science and catalysis (Młodzianowska et al., 2007).

Boronic Acid Sensing Mechanisms : Research on boronic acid's reactivity with diols in alkaline solutions contributes to the understanding of boronic acid sensor design, particularly for carbohydrate detection (Iwatsuki et al., 2007).

Biomedical Applications of Boronic Acid Polymers : Boronic acid-containing polymers are explored for various biomedical applications, including treatment of diseases like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

Organic Electronic Materials : The use of boron subphthalocyanines (BsubPcs) in organic electronics, particularly in organic light emitting diodes (OLEDs) and organic photovoltaics (OPVs), is reviewed. This research indicates the potential of these materials in the field of electronic devices (Morse & Bender, 2012).

Wirkmechanismus

Target of Action

The primary target of (3-Chloronaphthalen-2-yl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reactions . This reaction is a type of carbon–carbon bond-forming reaction.

Mode of Action

This compound interacts with its target by donating its organoboron group to the transition metal catalyst in the Suzuki–Miyaura cross-coupling reactions . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects include the synthesis of complex organic compounds, which can be used in various chemical and pharmaceutical applications .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which can impact its bioavailability in chemical reactions .

Result of Action

The molecular effect of this compound’s action is the formation of a new carbon–carbon bond . On a cellular level, this can lead to the creation of new organic compounds, contributing to the complexity and diversity of chemical structures in a system .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of this compound . For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability .

Safety and Hazards

Eigenschaften

IUPAC Name |

(3-chloronaphthalen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BClO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWZIXJDUGBBEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1873273-39-2 |

Source

|

| Record name | (3-chloronaphthalen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2825784.png)

![N-cyclohexyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2825792.png)

![Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2825794.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2825802.png)

![(2-(3-fluorophenyl)-9-methyl-4-((pyridin-4-ylmethyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2825804.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2825807.png)